![molecular formula C12H10BrN5O B14180740 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a synthetic organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring, which is further substituted with a pyrimidine moiety. This compound has gained significant attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves multiple steps, starting from commercially available starting materialsThe final step involves the coupling of the pyrimidine moiety to the pyrrolo[2,3-b]pyridine core under specific reaction conditions .
This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents to ensure the feasibility of industrial synthesis .
Chemical Reactions Analysis
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The pyrimidine moiety can participate in coupling reactions with various electrophiles, leading to the formation of new C-C and C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrrolopyridine derivatives with diverse functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . By binding to the FGFRs, the compound prevents their activation and subsequent signaling, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared with other similar compounds, such as:
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-:
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: This compound belongs to the same class of pyrrolopyridines and shares similar structural features.
The uniqueness of 2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern and its potent inhibitory activity against FGFRs, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10BrN5O |
|---|---|
Molecular Weight |
320.14 g/mol |
IUPAC Name |
4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H10BrN5O/c1-19-8-4-9(13)18-11-10(8)6(5-16-11)7-2-3-15-12(14)17-7/h2-5H,1H3,(H,16,18)(H2,14,15,17) |
InChI Key |
HPFJWFOBWCJNLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
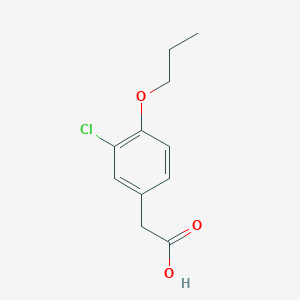
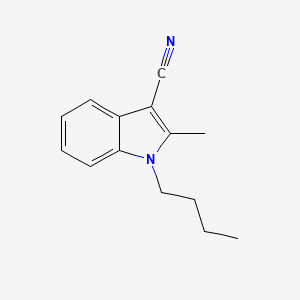
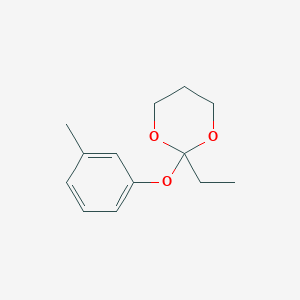


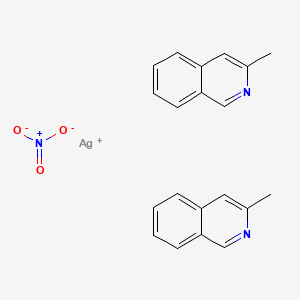
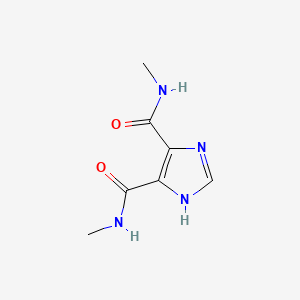


![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
methanone](/img/structure/B14180722.png)
